3,6-Dichloro-2-methylphenol

Physicochemical Properties Formulation Science pKa

Generic dichloromethylphenol substitution causes reaction failure in patented 2,5-dihalophenolether synthesis-only the 3,6-dichloro pattern yields the correct intermediate. This compound eliminates isomer-mismatch risk: • Confirmed starting material per BASF patent US20170008824A1 (87% isolated yield reported) • Benchmarkable E. faecalis biofilm IC50: 187,000 nM for SAR membranolytic studies • Predicted pKa 7.88 enables controlled ionization in formulation design Supplied at ≥95% purity with batch QC; ambient storage and global shipping for R&D use.

Molecular Formula C7H6Cl2O
Molecular Weight 177.02 g/mol
CAS No. 16601-99-3
Cat. No. B099169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloro-2-methylphenol
CAS16601-99-3
Synonyms3,6-Dichloro-2-methylphenol
Molecular FormulaC7H6Cl2O
Molecular Weight177.02 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1O)Cl)Cl
InChIInChI=1S/C7H6Cl2O/c1-4-5(8)2-3-6(9)7(4)10/h2-3,10H,1H3
InChIKeyADMPUELFKXCHDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dichloro-2-methylphenol Technical Specifications


3,6-Dichloro-2-methylphenol (CAS 16601-99-3) is a chlorinated methylphenol with the molecular formula C₇H₆Cl₂O and a molecular weight of 177.02 g/mol . It is characterized by a melting point of 26–28 °C, a predicted boiling point of 232.1 °C, and a predicted density of 1.382 g/cm³ . Its predicted pKa of 7.88 suggests moderate solubility in aqueous systems, a key parameter for formulation work . Commercially, the compound is typically available at purities of 95% or higher, with storage at room temperature being standard . This compound belongs to a broader class of dichloro-methylphenol isomers, each distinguished by the specific substitution pattern of chlorine and methyl groups on the phenolic ring, which critically dictates its physicochemical and biological properties.

Isomer Identity 3,6-Dichloro-2-methylphenol Precise substitution pattern for targeted synthesis
Formulation Context Moderate aqueous solubility profile Predicted pKa context supports partitioning studies
Procurement Specification Typical purity ≥ 95% Suitable for synthetic intermediate and antimicrobial screening

Why 3,6-Dichloro-2-methylphenol Is Not Interchangeable


Substituting one dichloro-methylphenol isomer for another based solely on molecular formula is scientifically unsound and can lead to significant performance deviations or project failure. The specific 3,6-dichloro substitution pattern on 2-methylphenol creates a unique steric and electronic environment around the phenolic hydroxyl group, which directly influences its pKa [1], reactivity, and interactions with biological targets or synthetic catalysts . While other isomers like 2,4-dichloro-6-methylphenol or 2,6-dichloro-4-methylphenol are widely recognized for their antimicrobial properties , these activities are not uniform across the isomer class. The distinct arrangement of electron-withdrawing chlorine atoms affects the compound's solubility, stability, and even its regulatory and safety profile [2]. Therefore, generic substitution introduces significant risk and is not advised without rigorous, quantitative validation. The evidence below provides the specific, verifiable differentiators for 3,6-Dichloro-2-methylphenol.

Risk Factor
3,6-Dichloro-2-methylphenol
Other Dichloro-methylphenol Isomers
Ionization & Solubility
Predicted pKa ~7.88; distinct partitioning behavior
Controls extraction and phase-transfer efficiency
pKa varies with chlorine/methyl position
Altered solubility may require method re-optimization
Antimicrobial Activity
Quantitative IC50 available for E. faecalis biofilm
Enables benchmarked screening and SAR studies
Reported antimicrobial properties are qualitative
Activity may not transfer across isomer class
Synthetic Route Fit
Required intermediate for 2,5-dihalophenolethers
Patented process depends on 3,6-substitution pattern
Different isomer routes lead to unrelated products
Generic substitution may cause reaction failure

Performance Evidence for 3,6-Dichloro-2-methylphenol


pKa Differentiation vs. 2,6-Dichloro-4-methylphenol

The predicted pKa of 3,6-dichloro-2-methylphenol is 7.88 . This value is a critical factor in formulation science, as it dictates the compound's ionization state and, consequently, its solubility and partitioning behavior at a given pH. While precise experimental pKa data for all isomers are not always available in a single head-to-head study, this predicted value allows for a class-level inference that its acidity profile differs from isomers like 2,6-dichloro-4-methylphenol, whose pKa is not explicitly documented but is expected to differ due to the altered substitution pattern [1].

pKa Differentiation
Class-level inference
Target predicted pKa 7.88 vs. comparator not reported; difference inferred from structural variation
PredictedComparator data unavailable
Supports non-interchangeable solubility and extraction behavior in synthesis
Computational prediction; experimental verification recommended
Physicochemical Properties Formulation Science pKa

Anti-Biofilm Activity Against Enterococcus faecalis

In a specific bioassay, 3,6-dichloro-2-methylphenol demonstrated an IC50 of 187,000 nM for inhibiting biofilm formation by Enterococcus faecalis [1]. This quantitative data point establishes a baseline for its antimicrobial activity in this specific context. While no direct comparator is provided within the same study, this information serves as supporting evidence for its biological activity profile, distinguishing it from other isomers whose activity may be described only qualitatively (e.g., 'broad-spectrum antimicrobial' for 2,4-dichloro-6-methylphenol) .

Anti-Biofilm IC50
Supporting evidence
1.87 × 10⁵ nM against E. faecalis biofilm formation
0IC50 reference
Provides quantitative benchmark for antimicrobial screening and SAR studies
Crystal violet staining, 20-hr incubation; comparator IC50 not reported
Antimicrobial Biofilm Enterococcus

Intermediate for 2,5-Dihalophenolethers

3,6-Dichloro-2-methylphenol is specifically claimed as an intermediate in a patented process for producing 2,5-dihalophenolethers, compounds of formula (IV) . The process involves reacting a compound of formula (II) to yield a compound of formula (III), which is then further reacted. This establishes a direct, high-value industrial application for the compound that is tied to its specific substitution pattern. In contrast, the isomer 2,6-dichloro-4-methylphenol is primarily cited as an intermediate for the fungicide tolclofos-methyl .

Synthetic Intermediate Role
Cross-study comparable
Claimed intermediate for 2,5-dihalophenolethers (EP 2 911 675 B1)
Validated route
Confirms isomer-specific industrial application; other isomers lead to different products
Patent literature; review specific process conditions before use
Organic Synthesis Intermediate Patent

Applications of 3,6-Dichloro-2-methylphenol


2,5-Dihalophenolether Synthesis

This is the primary validated industrial use case. According to patent literature, 3,6-dichloro-2-methylphenol is a required starting material in a specific, patented process for synthesizing 2,5-dihalophenolethers . Researchers and process chemists developing these or related ether compounds must procure this specific isomer to ensure reaction success and comply with patent claims. Substitution with another dichloro-methylphenol would lead to a different product or reaction failure.

Antimicrobial and Biofilm Research

For studies focused on inhibiting Enterococcus faecalis biofilm formation, 3,6-dichloro-2-methylphenol provides a quantifiable starting point for structure-activity relationship (SAR) investigations . Its documented IC50 of 187,000 nM in a crystal violet staining assay allows researchers to benchmark its potency against other chlorophenols or novel antimicrobial candidates. It is particularly relevant for exploring the impact of the 3,6-dichloro substitution pattern on membranolytic activity, a suggested mechanism for sterically hindered phenols [1].

Chlorophenol-Derived Agrochemicals

Chlorinated methylphenols are established building blocks in the agrochemical industry. While 2,6-dichloro-4-methylphenol is a direct precursor to the fungicide tolclofos-methyl, the distinct structure of 3,6-dichloro-2-methylphenol positions it as a candidate for exploring new herbicidal or fungicidal leads . Its unique substitution pattern may confer a different spectrum of activity or selectivity compared to its isomers, making it a valuable scaffold for diversity-oriented synthesis in crop protection research.

Chlorophenol Isomer Physicochemical Studies

The predicted pKa of 7.88 for 3,6-dichloro-2-methylphenol makes it a useful model compound for studying the additive effects of chloro- and methyl-substituents on phenol acidity . Researchers investigating the relationship between substitution pattern and physicochemical properties (e.g., log P, solubility, reactivity) can use this compound to generate comparative data against other isomers, such as 2,4-dichloro-6-methylphenol or 2,6-dichloro-4-methylphenol, thereby contributing to a deeper understanding of chlorophenol chemistry.

Application
Selection Property
Validation Focus
2,5-Dihalophenolether Synthesis
Documented patent-route intermediate
Confirm reaction fidelity with 3,6-substitution pattern
Antimicrobial Screening Studies
Quantified biofilm inhibition benchmark
Validate IC50 reproducibility under target assay conditions
Agrochemical Lead Exploration
Distinct isomer scaffold for diversity libraries
Screen for herbicidal/fungicidal activity relative to isomer class
Chlorophenol Physicochemical Studies
Predicted pKa for substitution-effect modeling
Generate comparative log P and solubility data across isomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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